

# A Comprehensive Technical Guide to 2-Aminoindan

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth overview of **2-Aminoindan**, a rigid analogue of amphetamine, for researchers, scientists, and professionals in drug development. It covers key chemical properties, synthesis, analytical methods, and the primary mechanism of action.

# **Core Chemical and Physical Properties**

**2-Aminoindan** is commercially available as a free base and as a hydrochloride salt. The fundamental properties of both forms are summarized below.



| Property          | 2-Aminoindan (Free Base)             | 2-Aminoindan<br>Hydrochloride                        |
|-------------------|--------------------------------------|--|
| CAS Number        | 2975-41-9[1]                         | 2338-18-3  |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> N[1]  | C9H11N · HCl   |
| Molecular Weight  | 133.19 g/mol [1]                     | 169.65 g/mol   |
| IUPAC Name        | 2,3-dihydro-1H-inden-2-<br>amine[1]  | 2,3-dihydro-1H-inden-2-amine<br>hydrochloride        |
| Synonyms          | 2-Indanamine, Indan-2-<br>ylamine[1] | 2-Indanamine hydrochloride                           |
| Appearance        | Not specified in retrieved results.  | White or off-white to pale yellow crystalline powder |
| Melting Point     | Not specified in retrieved results.  | 241 - 249 °C   |

# **Synthesis and Analytical Protocols**

While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the synthesis and analysis of **2-Aminoindan** based on available literature.

## **Synthesis Methodologies**

Several synthetic routes for **2-Aminoindan** have been described:

- From 2-Indanone: A common method involves the reduction of 2-indanone. One specific
  protocol reacts 2-indanone with benzylamine and hydrogen gas in the presence of a
  palladium-carbon catalyst in isopropanol at 80°C and 3 MPa pressure. This process has a
  reported yield of 93%.[2]
- From Indene via Hofmann Degradation: Another approach starts with indene and involves a
  cyclization reaction with acrylamide to form an amide at the 2-position of the indene ring.
  This is followed by a Hofmann degradation to convert the amide group to an amino group,
  and a subsequent reduction of the double bonds in the five-membered ring.[3]



• Isomerization of Tetrahydroisoquinoline: **2-Aminoindan**e can also be produced by the isomerization of 1,2,3,4-tetrahydroisoquinoline in the presence of a solid acid catalyst. This method is noted for its simplified process compared to other routes.[4]

## **Analytical Protocols**

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of **2- Aminoindan**.

 Reverse-Phase HPLC: A reverse-phase HPLC method can be used for the separation and analysis of 2-Aminoindan. A typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]

# **Biological Activity and Mechanism of Action**

**2-Aminoindan** and its derivatives are recognized for their interaction with monoamine transporters, acting as monoamine releasing agents.[6][7] The parent compound, 2-AI, is a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8]

### **Monoamine Transporter Interaction**

The primary mechanism of action for **2-Aminoindan** involves its function as a substrate for monoamine transporters, leading to the efflux of neurotransmitters from the presynaptic neuron. It displays selectivity for catecholamine transporters over the serotonin transporter.

The table below summarizes the in vitro activity of **2-Aminoindan** at the human monoamine transporters and its binding affinity for  $\alpha$ 2-adrenergic receptors.



| Target                           | Assay Type                | Value (nM) |
|----------------------------------|---------------------------|------------|
| Norepinephrine Transporter (NET) | Release (EC50)            | 86[7]      |
| Dopamine Transporter (DAT)       | Release (EC50)            | 439[7]     |
| Serotonin Transporter (SERT)     | Release (EC50)            | >10,000[7] |
| α2A-Adrenergic Receptor          | Binding (K <sub>i</sub> ) | 134[9]     |
| α2B-Adrenergic Receptor          | Binding (K <sub>i</sub> ) | 211[9]     |
| α2C-Adrenergic Receptor          | Binding (K <sub>i</sub> ) | 41[9]      |

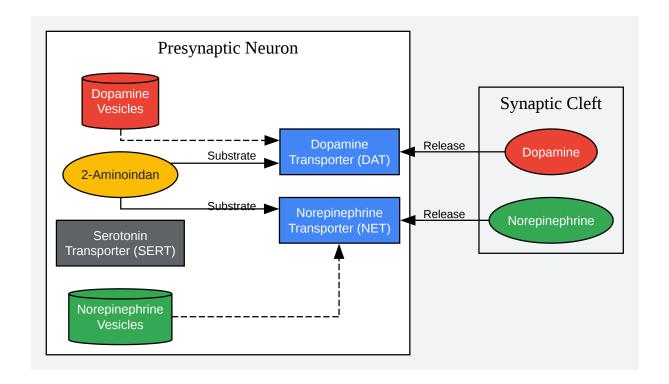
EC<sub>50</sub>: Half-maximal effective concentration for neurotransmitter release. K<sub>i</sub>: Inhibitory constant for receptor binding.

The data indicates that **2-Aminoindan** is a potent releaser of norepinephrine and a less potent releaser of dopamine, with negligible activity at the serotonin transporter.[7] This profile suggests stimulant effects similar to amphetamine.[10] Additionally, **2-Aminoindan** demonstrates a notable affinity for  $\alpha$ 2-adrenergic receptors, particularly the  $\alpha$ 2C subtype.[9]

### **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **2-Aminoindan** and a general workflow for its synthesis.

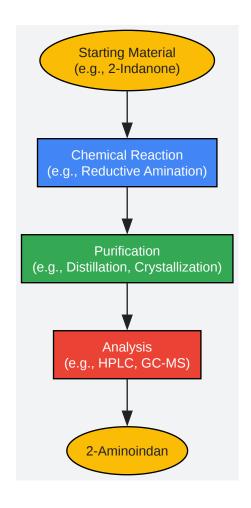




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Caption: Mechanism of **2-Aminoindan** as a monoamine releasing agent.





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Caption: General workflow for the synthesis and analysis of **2-Aminoindan**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminoindan].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194107#2-aminoindan-cas-number-and-molecular-weight]

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